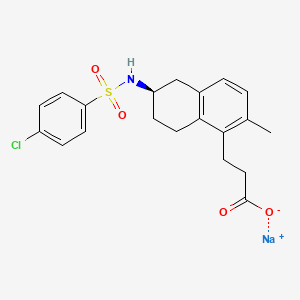
Terutroban sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terutroban sodium is a synthetic compound that belongs to the family of thromboxane A2 (TXA2) receptor antagonists. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases, including cardiovascular diseases, cancer, and inflammation.
Scientific Research Applications
Crystallization and Stability
- Crystallization Properties : Terutroban sodium salt (Teru-Na) was initially produced in its anhydrous form. A study by (Couvrat et al., 2015) established the crystallization of a new dihydrate form using liquid-assisted grinding and liquid-liquid interface processes. This research highlighted the dihydrate's remarkable stability, especially under variable storage conditions.
Cardiovascular and Stroke Prevention
- Stroke Prevention in Rats : Terutroban significantly increased survival in spontaneously hypertensive stroke-prone rats by reducing systemic inflammation and preserving endothelial function, as observed in a study by (Gelosa et al., 2010).
- Peripheral Arterial Disease : In patients with peripheral arterial disease, terutroban inhibited platelet aggregation and was as effective as aspirin, with a similar safety profile, as found by (Fiessinger et al., 2010).
- Ischemic Stroke or Transient Ischemic Attack : A study by (Hennerici, 2009) focused on the Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack (PERFORM) Study. It aimed to explore terutroban's benefits in secondary prevention of ischemic stroke.
Endothelial Function
- Improvement in Endothelial Function : Terutroban was shown to improve endothelial function and inhibit thromboxane A2-induced platelet aggregation in high-cardiovascular-risk patients, as demonstrated by (Lesault et al., 2011).
Vascular Hypertrophy and Fibrosis
- Prevention of Vascular Hypertrophy and Fibrosis : In a study on spontaneously hypertensive stroke-prone rats, terutroban prevented aorta hyperplasia and had beneficial effects on fibrotic processes, supporting its use in atherogenesis prevention, as observed by (Gelosa et al., 2011).
Antithrombotic and Antiatherosclerotic Properties
- Antithrombotic and Antiatherosclerotic Agent : Terutroban emerged as a potent, orally active, long-acting selective antagonist of thromboxane (TP) receptors, effective in animal models of thrombosis, atherosclerosis, and diabetic nephropathy, as detailed by (Sorbera et al., 2006).
Comparison with Aspirin
- Comparison with Aspirin : A study compared terutroban with aspirin in preventing cerebral and cardiovascular ischemic events, finding similar rates of primary endpoint occurrence with both drugs, as reported by (Bousser et al., 2011).
Synthesis and Chemical Properties
- Synthesis of Key Intermediate : The chiral key intermediate of terutroban's biologically active form has been prepared by asymmetric hydrogenation, highlighting the efficiency and enantioselectivity of this process, as mentioned in (Maj et al., 2014).
properties
CAS RN |
609340-89-8 |
|---|---|
Product Name |
Terutroban sodium |
Molecular Formula |
C20H21ClNNaO4S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/q;+1/p-1/t16-;/m1./s1 |
InChI Key |
BQMSKINGUUUIHE-PKLMIRHRSA-M |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
synonyms |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid; S-18204; S-18886 sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



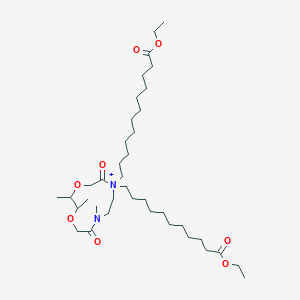
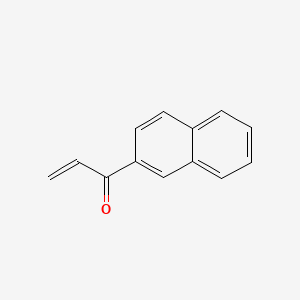
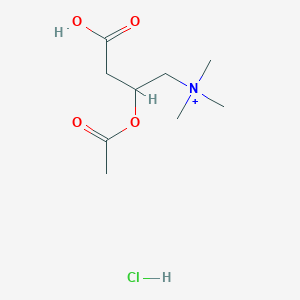



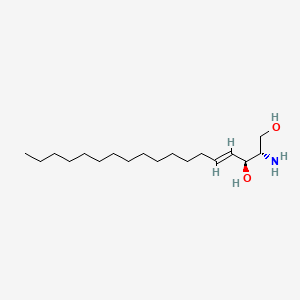


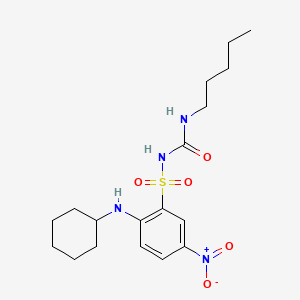
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)

![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)